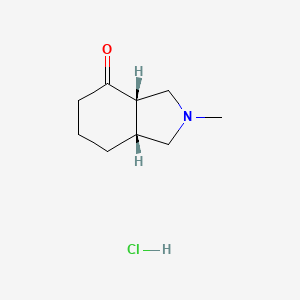

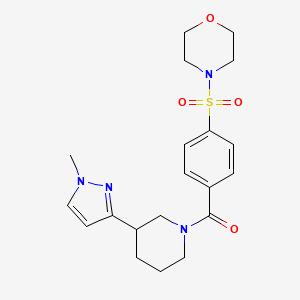

![molecular formula C14H20N4 B2844225 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2034282-21-6](/img/structure/B2844225.png)

3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .Molecular Structure Analysis

Triazoles are organic heterocyclic compounds which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .Chemical Reactions Analysis

Triazoles are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Innovative Synthesis Methods : Research has focused on creating disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, indicating a method to synthesize compounds with potential inhibitory activities against specific enzymes, such as caspase-3, showcasing the versatility of triazole derivatives in medicinal chemistry (Yang Jiang & Trond Vidar Hansen, 2011).

- Development of Novel Compounds : Synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the structural diversity achievable and the potential for discovering new pharmacological activities. These efforts mirror the importance of triazole scaffolds in creating clinical drugs (Tangella Nagendra Prasad et al., 2021).

Biological Activities and Applications

- Antitumor and Antiprotozoal Activities : Investigations into derivatives of 1,2,4-triazole have led to the synthesis of compounds with promising antitumor and antiprotozoal activities. This research underscores the potential of triazole derivatives as templates for developing new therapeutic agents (N. Saidov et al., 2014; Y. Dürüst et al., 2012).

- Antimicrobial and Cytotoxic Activities : Further studies have synthesized and evaluated the biological activities of 1,2,4-triazole derivatives, discovering compounds with significant antimicrobial and cytotoxic properties, contributing to the pool of potential new drugs for treating infections and cancer (A. S. Hotsulia, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to a variety of biological activities .

Biochemical Pathways

Compounds with similar structures have shown to affect a variety of biological activities, suggesting that multiple pathways could be involved .

Pharmacokinetics

Compounds with similar structures have been shown to possess good pharmacokinetics and drug-likeness properties .

Result of Action

Compounds with similar structures have shown a variety of biological activities, suggesting that this compound could have similar effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Direcciones Futuras

Given the importance of the triazole scaffold, its synthesis has attracted much attention . There is an ongoing race between scientists developing new antibacterial agents and pathogenic bacteria harboring various resistance mechanisms . Therefore, the discovery and development of more effective and potent agents is one of the most clinical challenges in modern medicinal chemistry .

Propiedades

IUPAC Name |

3-[(4-cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-2-13-15-16-14(18(13)7-1)10-17-8-5-12(6-9-17)11-3-4-11/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALHNQFTKWHUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)CN3CCC(=C4CC4)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

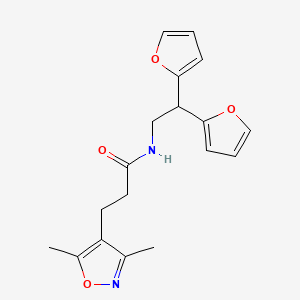

![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)

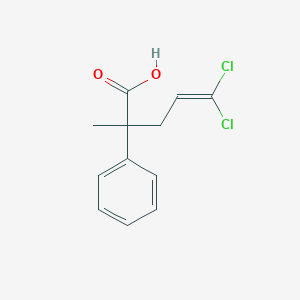

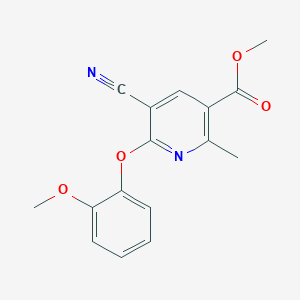

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)

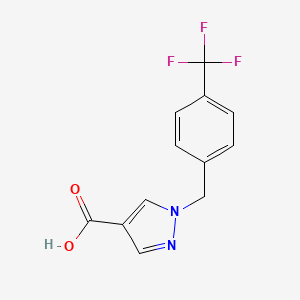

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)

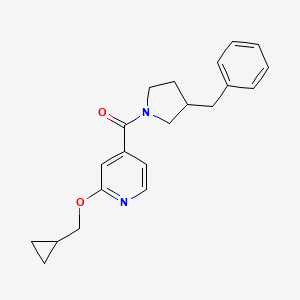

![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

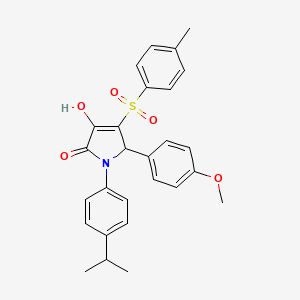

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)